
2-Deoxypentonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxypentonic acid, also known as 2-deoxypentonate, belongs to the class of organic compounds known as beta hydroxy acids and derivatives. Beta hydroxy acids and derivatives are compounds containing a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine.
This compound is a L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo.
Applications De Recherche Scientifique
Formation in Alkaline Pulping
2-Deoxypentonic acid is found to form during the alkaline pulping process of bamboo. Research shows its formation alongside other hydroxy carboxylic acids in processes like soda-AQ, kraft, and kraft-AQ pulping of muli bamboo. These acids correspond to a significant portion of the bamboo, indicating their relevance in industrial pulping processes (Feng, Alén, & Niemelä, 2002).
Biochemical Synthesis
A stereoselective method for synthesizing 2-deoxypentose or 2-deoxy-pentono-1,4-lactone units was developed, employing the (S)-Hydroxynitrile lyase from Hevea brasiliensis. This method demonstrates the potential of this compound in the creation of bioactive compounds (Johnson, Fischer, & Griengl, 2000).
Industrial Biofuel Production
This compound plays a role in the production of ethylene glycol and glycolic acid from D-xylose in Saccharomyces cerevisiae. Its formation and conversion in this yeast-based system are integral to the development of biofuels and important platform chemicals (Salusjärvi et al., 2017).
Charge Transport in Biomedical Applications
Research on 2'-deoxy-2'-fluoro-arabinonucleic acid, a variant of this compound, suggests it can be a valid alternative to DNA in biomedical and electronic applications. Its charge-transfer properties are comparable to DNA, making it a promising material in biosensing and chip technology (Teo, Smithwick, & Migliore, 2019).
Catalytic Hydrodeoxygenation in Biofuel Production
Studies show that this compound can be involved in the catalytic hydrodeoxygenation process, such as in the conversion of palmitic acid to diesel-like hydrocarbons. This application is critical in the production of high-grade transportation biofuels (Ding et al., 2015).
Propriétés
Formule moléculaire |
C5H10O5 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3,4,5-trihydroxypentanoic acid |
InChI |
InChI=1S/C5H10O5/c6-2-4(8)3(7)1-5(9)10/h3-4,6-8H,1-2H2,(H,9,10) |
Clé InChI |
VBUWJOHKCBQXNU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(CO)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




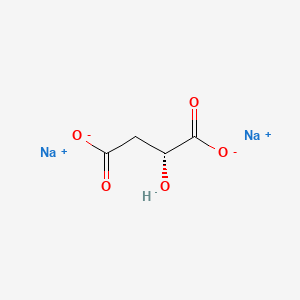
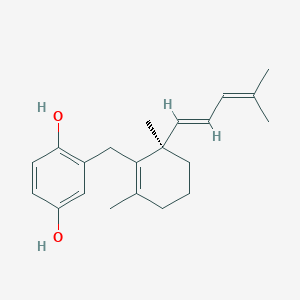
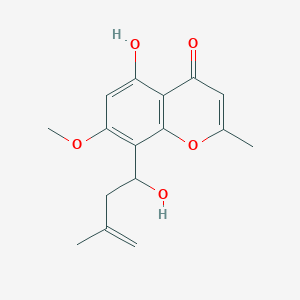


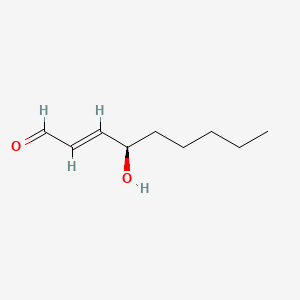
![(12S)-24-[2-[[[2-[(12R)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]-[2-[(12S)-12-hydroxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-24-yl]ethylamino]phosphinothioyl]amino]ethyl]-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrate](/img/structure/B1253553.png)

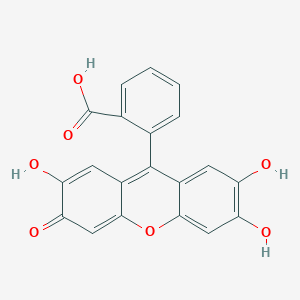

![1-[(1S,3R,6S,8R,11S,12S,14R,15R,16R)-6-(Dimethylamino)-14-hydroxy-12,16-dimethyl-7-methylidene-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]ethanone](/img/structure/B1253559.png)

